molecular formula C18H21ClO3 B052113 Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin CAS No. 25068-38-6

Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin

Cat. No. B052113
CAS RN: 25068-38-6
M. Wt: 320.8 g/mol
InChI Key: KUBDPQJOLOUJRM-UHFFFAOYSA-N
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Description

Fatty acids, particularly those that are C18-unsaturated, serve as foundational building blocks for a variety of complex polymers, including those synthesized with bisphenol A and epichlorohydrin. These materials find applications in numerous fields due to their unique structural, chemical, and physical properties.

Synthesis Analysis

The synthesis of polymers from C18-unsaturated fatty acids often involves processes like polymerization and modification reactions. For instance, the ring-opening metathesis polymerization (ROMP) technique has been utilized for fatty acid-functionalized norbornenes derived from various chain lengths, indicating a pathway towards bio-based polymeric materials (Mutlu & Meier, 2010).

Molecular Structure Analysis

The molecular structure of polymers derived from C18-unsaturated fatty acids is characterized by the presence of long carbon chains with one or more double bonds, which significantly influence the materials' properties. Techniques such as comprehensive two-dimensional GC with time-of-flight mass spectrometry (GC×GC/TOF-MS) have been employed to characterize these structures, especially the isomeric forms of fatty acids (Ngo, Dunn, & Hoh, 2013).

Chemical Reactions and Properties

Fatty acid derivatives, including dimers and polymers, exhibit a range of chemical behaviors, such as dimerization and functionalization. The dimerization of fatty acid hydroperoxides, for example, leads to complex products with significant industrial utility (Frankel, Evans, & Cowan, 1960).

Physical Properties Analysis

The physical properties of fatty acid-based polymers are greatly influenced by the fatty acid chain length and degree of unsaturation. Properties such as solubility, melting point, and viscosity are crucial for applications ranging from lubricants to drug delivery systems. For instance, fatty acid methyl esters (FAME) have been studied for their solvent capabilities for epoxy resin pre-polymers, highlighting the impact of chain length and unsaturation on solubilization limits (Medina Gonzalez et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and functional group behavior, play a significant role in the application and performance of fatty acid-based polymers. Studies have shown that the introduction of unsaturation or branching into fatty acid chains can alter the materials' chemical properties, affecting their reactivity and potential applications (Jain et al., 2008).

Scientific Research Applications

Antimicrobial Properties

The antimicrobial activity of fatty acids and their derivatives has been a subject of research due to their potential application in healthcare and preservation. Kabara et al. (1972) explored the bactericidal properties of straight-chain fatty acids and their derivatives, finding that monoenoic and dienoic derivatives exhibit significant inhibitory effects against both gram-positive and gram-negative organisms, indicating their potential as antimicrobial agents (Kabara, Swieczkowski, Conley, & Truant, 1972).

Material Science Applications

In material science, the interest lies in developing sustainable, bio-based materials. Mutlu and Meier (2010) investigated the ring-opening metathesis polymerization (ROMP) of fatty acid functionalized norbornenes, derived from various chain lengths (C6, C8, C10, C12, C14, C16, and C18), to develop bio-based polymeric materials. This research highlights the potential of fatty acid derivatives in the synthesis of environmentally friendly polymers with a wide range of applications, from packaging to automotive parts (Mutlu & Meier, 2010).

Environmental Sustainability

Fatty acids and their derivatives also play a significant role in environmental sustainability. For instance, fatty acid methyl esters (FAME) have been studied for their solubility and interaction with epoxy resins, indicating their potential as biosolvents in the production of epoxy resins. Medina Gonzalez et al. (2007) compared the C8 to C18 FAME as solvents for epoxy resin pre-polymers, finding methyl caprylate to be an effective solvent, which suggests a path towards more sustainable solvent systems in industrial applications (Medina Gonzalez, Caro, Thiebaud-Roux, & Lacaze-Dufaure, 2007).

Safety And Hazards

This compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Special instructions should be obtained before use .

properties

IUPAC Name

2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3/h3-10,16-17H,1-2H3;3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBDPQJOLOUJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68891-66-7, 68891-65-6
Record name Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-butoxyethyl ether
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Record name Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-butoxyethyl butyl ether
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Molecular Weight

320.8 g/mol
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Physical Description

Liquid, Pale yellow solid (molecular weight 600-1400) or water-white to yellow liquid (molecular weight 360-560); [CHEMINFO] Liquid; [MSDSonline]
Record name Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane
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Record name Bisphenol A epichlorohydrin polymer
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Product Name

Genepoxide

CAS RN

25068-38-6, 67989-52-0
Record name Bisphenol A epoxy resin
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Record name Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin
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Record name Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane
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Record name Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin
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Record name 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane
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Record name 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane, reaction products with fatty acids, C18-unsatd., dimers
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Synthesis routes and methods I

Procedure details

0.65 Mole of Sumiepoxy ELA-128 (an epoxy resin obtained by the reaction of bisphenol A with epichlorohydrin, epoxy equivalent 184-194; produced by Sumitomo Chemical Co., Ltd.), 0.17 g. of 2-methylhydroquinone and 1.3 moles of acrylic acid were successively charged into a 500 ml. four-necked flask, and the resulting mixture was sufficiently stirred. Further, 1.7 g. of triethylamine was added, and the mixture was heated to 110° C. while taking care of heat generation. The mixture was continuously stirred at said temperature for about 4 hours, and when the acid value had become less than 7, the reaction was completed. The reaction product was quickly cooled to about 60° C. and was incorporated and diluted with 0.066 g. of 2-methylhydroquinone and 133 g. of trimethylolpropane triacrylate to obtain a pale yellow, transparent liquid having a viscosity of Z6 to Z7 (as measured by use of the Gardener-Hodt Bubble viscometer at 25° C.). This liquid was named the compound (a).
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The following specimens were prepared by mixing varying parts of a vinylchloride/propylene (97/3) copolymer (Airco No. 480) and Epon 828 at room temperature in cyclohexanone solvent to give 20% solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
vinylchloride propylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

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